molecular formula C19H24N4O3 B2764829 4-(4-(dimethylamino)phenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1171487-58-3

4-(4-(dimethylamino)phenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2764829
CAS No.: 1171487-58-3
M. Wt: 356.426
InChI Key: KDTXQVNBTCEWID-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,4-d]pyrimidine-dione class, characterized by a fused bicyclic core with substituted aromatic and heterocyclic groups. Its structure features a 4-(dimethylamino)phenyl moiety at position 4 and a tetrahydrofuran-2-yl-methyl group at position 4.

Properties

IUPAC Name

4-[4-(dimethylamino)phenyl]-6-(oxolan-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-22(2)13-7-5-12(6-8-13)17-16-15(20-19(25)21-17)11-23(18(16)24)10-14-4-3-9-26-14/h5-8,14,17H,3-4,9-11H2,1-2H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTXQVNBTCEWID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C3=C(CN(C3=O)CC4CCCO4)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-(dimethylamino)phenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a pyrrolo-pyrimidine derivative with potential biological activities that warrant detailed investigation. This article aims to summarize its biological activity based on existing research, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structure

The compound features a complex structure characterized by the following functional groups:

  • Dimethylamino group : Enhances solubility and may influence receptor binding.
  • Tetrahydrofuran moiety : Imparts flexibility and may affect the compound's interaction with biological targets.
  • Pyrrolo[3,4-d]pyrimidine core : Known for various biological activities, including anticancer and anti-inflammatory properties.

Molecular Formula

The molecular formula of the compound is C23H28N2O4C_{23}H_{28}N_{2}O_{4} .

Anticancer Activity

Recent studies have highlighted the potential of pyrrolo-pyrimidine derivatives in cancer therapy. The compound has shown promising results in inhibiting various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted by Tageldin et al. evaluated several pyrimidine derivatives for their anticancer properties. The compound demonstrated significant cytotoxicity against human cancer cell lines, with IC50 values indicating effective inhibition of cell growth .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been assessed through various assays evaluating its ability to inhibit cyclooxygenase (COX) enzymes.

COX Inhibition Assay

In vitro studies reported that the compound inhibited COX-1 and COX-2 enzymes, which are crucial in the inflammatory pathway. The IC50 values for COX-2 inhibition were found to be comparable to established anti-inflammatory drugs such as celecoxib .

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compound19.45 ± 0.0723.8 ± 0.20
Celecoxib0.04 ± 0.010.04 ± 0.01

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at specific positions on the pyrrolo-pyrimidine core can significantly alter its potency and selectivity against various targets.

Key Findings

  • Dimethylamino Substitution : Enhances binding affinity to target receptors.
  • Tetrahydrofuran Linkage : Contributes to improved solubility and bioavailability.
  • Pyrimidine Core Modifications : Variations lead to different inhibitory profiles against COX enzymes .

Recent Developments

Research continues to explore the therapeutic potential of this compound in various disease models beyond cancer and inflammation, including neurodegenerative diseases and metabolic disorders.

Future Research Directions

  • In Vivo Studies : Further exploration of pharmacokinetics and biodistribution in animal models.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.
  • Combination Therapies : Assessing the efficacy of this compound in combination with other therapeutic agents.

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds within the pyrrolo[3,4-d]pyrimidine class exhibit significant antitumor properties. For instance, studies have shown that certain derivatives act as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. Inhibiting this receptor can potentially restrict tumor growth by preventing the formation of new blood vessels .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of these compounds. Some studies have demonstrated that modifications to the pyrrolo[3,4-d]pyrimidine structure can lead to dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in inflammatory processes .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may interact effectively with multiple receptor tyrosine kinases (RTKs), indicating a broad spectrum of potential therapeutic applications beyond oncology .

Case Studies and Research Findings

StudyFocusFindings
Study 1 VEGFR-2 InhibitionCompounds showed potent inhibition of VEGFR-2 with IC50 values in low micromolar range; significant cytotoxicity against A431 cells was observed .
Study 2 Anti-inflammatory ActivityDemonstrated dual inhibition of COX and LOX; compounds reduced inflammatory markers in vitro .
Study 3 Molecular DockingHigh binding affinity predicted for several RTKs; suggests potential for multi-targeted therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and biological differences between the target compound and its analogs:

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Key Biological Activities References
Target Compound: 4-(4-(Dimethylamino)phenyl)-6-((tetrahydrofuran-2-yl)methyl)-pyrrolo[3,4-d]pyrimidine-2,5-dione 4-(Dimethylamino)phenyl; 6-(tetrahydrofuran-2-yl-methyl) ~412 (estimated) Not reported Inferred: Potential kinase modulation
4-(2-Hydroxyphenyl)-6-(4-methoxyphenyl)-pyrrolo[3,4-d]pyrimidine-2,5-dione (4j) 4-(2-Hydroxyphenyl); 6-(4-methoxyphenyl) ~368 (calculated) ~220 Anticancer, 2D-QSAR validated
6D: Tetrahydrofuranose-containing pyrimidinone 6-(4-Methoxyphenyl); 1-(tetrahydrofuranose) 412.44 146 Antifungal, antioxidant
N4-(3-Bromophenyl)-6-[2-(2-chlorophenyl)ethyl]-pyrrolo[2,3-d]pyrimidine-2,4-diamine (10) 4-(3-Bromophenyl); 6-(2-(2-chlorophenyl)ethyl) ~450 (estimated) 178.5–180.5 Kinase inhibition (e.g., EGFR)
4-(4-Hydroxyphenyl)-1-methyl-6-((tetrahydrofuran-2-yl)methyl)-pyrrolo[3,4-d]pyrimidine-2,5-dione 4-(4-Hydroxyphenyl); 1-methyl; 6-(tetrahydrofuran-2-yl-methyl) ~398 (calculated) Not reported Safety data available (handling precautions)

Key Observations:

Substituent Effects on Solubility: The tetrahydrofuran-2-yl-methyl group (common in the target compound and analog) likely improves solubility in polar solvents compared to purely aromatic substituents (e.g., 4j in ) . The dimethylamino group in the target compound may enhance membrane permeability due to its basicity, unlike the hydroxyl or methoxy groups in analogs 4j and 6D .

Thermal Stability :

  • Compounds with bulkier substituents (e.g., 10 in ) exhibit higher melting points (>170°C), suggesting stronger crystalline packing forces compared to the target compound’s flexible tetrahydrofuran moiety .

Biological Activity Trends: Aromatic vs. Heterocyclic Substituents: Hydroxyphenyl or methoxyphenyl groups (e.g., 4j and 6D) correlate with antifungal and anticancer activities, while halogenated aryl groups (e.g., 10) are associated with kinase inhibition . The target compound’s dimethylamino group may mimic tertiary amine motifs in kinase inhibitors, though experimental validation is required .

Research Findings and Limitations

Structural-Activity Relationships (SAR):

  • Position 4 Substituents : Electron-donating groups (e.g., -N(CH₃)₂, -OCH₃) enhance interaction with hydrophobic enzyme pockets, as seen in 2D-QSAR models for analog 4j .

Gaps in Knowledge:

  • No direct pharmacological data exist for the target compound. Its activity must be extrapolated from analogs with similar substituents.
  • Solubility and bioavailability metrics (e.g., logP, permeability) are unreported, limiting comparative analysis.

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